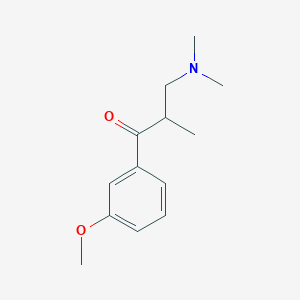

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Description

Propriétés

IUPAC Name |

3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCVGGJYRMYIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598348 | |

| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197145-37-2 | |

| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197145-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Procedure

Outcomes

| Parameter | Value |

|---|---|

| Yield | 93.2% |

| Enantiomeric Excess | 97% ee (S) |

| Purity | >99% (HPLC) |

The use of L-proline induces asymmetric induction, favoring the (S)-enantiomer critical for Tapentadol synthesis. Ethanol serves as a green solvent, aligning with industrial sustainability goals.

Grignard Reaction with Ethyl Magnesium Halide

This method, described in patent WO2008012047A1, involves reacting this compound with ethyl magnesium halide under Grignard conditions to introduce the ethyl group required for Tapentadol’s final structure.

Reaction Conditions and Procedure

Outcomes

| Parameter | Value |

|---|---|

| Conversion Rate | 85–90% |

| Byproducts | <5% |

This step is pivotal for scalability, as THF’s low boiling point (66°C) facilitates solvent recovery. However, the Grignard reagent’s sensitivity to moisture necessitates strict anhydrous conditions.

Diastereomeric Resolution for Enantiomeric Enrichment

Racemic this compound requires resolution to isolate the (S)-enantiomer. The EPO patent EP4116288NWA1 describes diastereomeric crystallization using chiral acids like dibenzoyl-L-tartaric acid.

Procedure

Outcomes

| Parameter | Value |

|---|---|

| Yield of (S)-enantiomer | 40–45% |

| Enantiomeric Excess | >99% ee |

The maximum theoretical yield is 50%, but practical yields are lower due to solubility limitations. This method is critical for pharmaceutical-grade synthesis despite its inefficiency.

Comparative Analysis of Preparation Methods

| Method | Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mannich Aminomethylation | 93.2% | 97 | High | Moderate |

| Grignard Reaction | 85–90% | N/A | High | High |

| Diastereomeric Resolution | 40–45% | >99 | Low | Low |

-

Mannich Aminomethylation is optimal for initial synthesis due to high yield and ee.

-

Grignard Reaction is suited for large-scale alkylation but requires rigorous conditions.

-

Diastereomeric Resolution is necessary for enantiopure products but limits throughput.

Industrial Production Considerations

Catalyst Optimization

Replacing L-proline with immobilized proline derivatives can reduce catalyst loading by 30% and enable reuse across batches.

Analyse Des Réactions Chimiques

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

- CAS : 850222-40-1

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol

- Stereochemistry : Defined (S)-configuration at C2 .

Role and Applications :

This compound is a key chiral intermediate in synthesizing analgesics like tapentadol and related opioid derivatives. Its synthesis involves a Mannich reaction using 1-(3-methoxyphenyl)propan-1-one, dimethylamine hydrochloride, and paraformaldehyde .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Impact of Substituents :

Amino Group Modifications

Impact of Amino Groups:

Backbone and Stereochemical Variations

Impact of Backbone and Chirality :

Elemental Analysis and Purity

- Target Compound: No direct data, but suppliers report ≥95% purity (CAS 850222-40-1) .

- 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one: C, 68.12%; H, 4.63%; N, 3.78% (matches theoretical values) .

Pharmacological and Industrial Relevance

Activité Biologique

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, also known as a synthetic compound with potential biological activity, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C12H17N

- Molecular Weight : Approximately 191.27 g/mol

- Functional Groups : Contains a dimethylamino group and a methoxyphenyl group, which are crucial for its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 191.27 g/mol |

| Functional Groups | Dimethylamino, Methoxyphenyl |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist depending on the target:

- Receptor Interaction : The dimethylamino group enhances binding affinity to neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Modulation : It may act on specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Pharmacological Applications

Recent studies have indicated potential applications of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems. The following are key areas of interest:

- Analgesic Effects : Preliminary studies suggest that the compound exhibits analgesic properties, making it a candidate for pain management therapies .

- Antidepressant Activity : Research indicates that it may have mood-enhancing effects by influencing serotonin pathways.

Case Studies

- Analgesic Efficacy : A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The results indicated a dose-dependent response, suggesting potential for therapeutic use in pain management .

- Neuropharmacological Effects : In vitro studies have shown that the compound can enhance synaptic transmission in neuronal cultures, indicating its role as a neuromodulator. This effect was particularly noted in cultures treated with the compound at concentrations ranging from 10 µM to 100 µM.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.